Dopamine D4 Receptor Ligand Potency: 6-Cyanoindole vs. 5-Cyanoindole Scaffolds
When incorporated into 2-aminomethyl-phenylpiperazine derivatives, 6-cyanoindole-based ligands (compounds 3k, 3l, 3m) exhibit dopamine D4 receptor binding affinities (Ki = 3.6, 3.4, and 9.0 nM, respectively) that are 3.4- to 17-fold weaker than the most potent 5-cyanoindole-based ligands (FAUC 299: Ki = 0.52 nM; FAUC 316: Ki = 1.0 nM) [1]. Both scaffolds retain strong D4 selectivity over D1-D3 subtypes [1].
| Evidence Dimension | Dopamine D4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 6-Cyanoindole derivatives: Ki = 3.6 nM (3k), 3.4 nM (3l), 9.0 nM (3m) |
| Comparator Or Baseline | 5-Cyanoindole derivatives: Ki = 0.52 nM (FAUC 299/3f), 1.0 nM (FAUC 316/3j) |
| Quantified Difference | 5-Cyanoindole scaffolds exhibit 3.4× to 17× higher D4 affinity than 6-cyanoindole scaffolds |
| Conditions | Radioligand displacement assays using cloned human dopamine receptor subtypes expressed in CHO cells |
Why This Matters
Procurement of the correct regioisomer is essential for D4-targeted probe or lead optimization programs; 6-cyanoindole provides a distinct affinity window (low nanomolar rather than sub-nanomolar) that may be desirable for specific pharmacological profiling or partial agonist design.
- [1] Hübner, H., Kraxner, J., & Gmeiner, P. (2000). Cyanoindole Derivatives as Highly Selective Dopamine D4 Receptor Partial Agonists: Solid-Phase Synthesis, Binding Assays, and Functional Experiments. Journal of Medicinal Chemistry, 43(23), 4563-4569. View Source
